

Physical and chemical properties of 3,5-Diphenylisoxazole

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Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

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An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diphenylisoxazole is a heterocyclic aromatic organic compound with the molecular formula $C_{15}H_{11}NO$. As a derivative of isoxazole, it features a five-membered ring containing adjacent nitrogen and oxygen atoms, substituted with phenyl groups at the 3 and 5 positions. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and synthetic versatility. This technical guide provides a comprehensive overview of the core physical and chemical properties of **3,5-Diphenylisoxazole**, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data.

Chemical Identity and Structure

Identifier	Value
IUPAC Name	3,5-diphenyl-1,2-oxazole
Synonyms	3,5-Diphenylisoxazole, Isoxazole, 3,5-diphenyl-
CAS Number	2039-49-8[1]
Molecular Formula	C ₁₅ H ₁₁ NO[1][2]
Molecular Weight	221.26 g/mol [1][3]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3</chem> [1]
InChIKey	HECRDSFKLUVCAU-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of **3,5-Diphenylisoxazole** are summarized below. Data is compiled from various sources, and some variation exists, which can be attributed to different experimental conditions and measurement techniques.

Property	Value	Reference
Melting Point	140-142 °C	[4]
141-142 °C	[5]	
140 °C	[1]	
183-184 °C	[2]	
Boiling Point	396.6 °C at 760 mmHg	[1]
Density	1.128 g/cm ³	[1]
Refractive Index	1.586	[1]
Flash Point	162.3 °C	[1]
Vapor Pressure	3.87E-06 mmHg at 25°C	[1]
Solubility	Soluble in common organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.[6]	
LogP	4.00860	[1]
pKa (Predicted)	-3.23 ± 0.10	[1]

Chemical and Spectroscopic Properties

The structural characteristics of **3,5-Diphenylisoxazole** have been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (400 MHz, CDCl ₃)	δ (ppm)	Multiplicity	Integration	Assignment	Reference
7.91–7.81	m	4H	Ar-H	[5]	
7.53–7.43	m	6H	Ar-H	[5]	
6.84	s	1H	Isoxazole-H (C4-H)	[5]	

¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm)	Assignment	Reference
170.3	C5	[5]	
162.9	C3	[5]	
130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7	Aromatic C	[5]	
97.4	C4	[5]	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
3047.95	Aromatic C-H stretching	[2]
1570.67	C=N stretching	[2]
1488.94	C=C stretching	[2]
1404.08	N-O stretching	[2]
912.27	C-C stretching	[2]
687.39	Monosubstituted C-H deformation	[2]

Mass Spectrometry (MS)

Method	m/z Values	Assignment	Reference
ESI-MS	222.24	[M+H] ⁺ (18%)	[2]
221.25	[M] ⁺ (100%)	[2]	
144.24	Fragment (26%)	[2]	
77.11	Fragment (39%)	[2]	

Experimental Protocols

Several synthetic routes to **3,5-Diphenylisoxazole** have been reported. Below are detailed protocols for two common methods.

Synthesis from Chalcone Dibromide

This method involves the reaction of a chalcone dibromide with hydroxylamine hydrochloride. [2]

Materials:

- 1,3-Diphenyl-1,2-dibromopropan-1-one (Chalcone dibromide) (0.005 mol)
- Hydroxylamine hydrochloride (0.01 mol)
- Triethanolamine (15 mL)
- Absolute ethanol

Procedure:

- A mixture of chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol) is heated in triethanolamine (15 mL).
- The heating is continued until bumping starts, which typically occurs within 10-15 minutes.
- The reaction mixture is then cooled to room temperature.

- The resulting solid is collected by filtration, dried, and then recrystallized from absolute ethanol to yield pure **3,5-Diphenylisoxazole**.

Metal-Free Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a regioselective synthesis using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a promoter.^[4]

Materials:

- Benzaldoxime (1 mmol, 100 mg)
- N-Chlorosuccinimide (NCS) (1.2 mmol)
- Phenylacetylene (1.2 mmol)
- DBU (1 mmol)
- Dimethylformamide (DMF) (3 mL)
- Chilled water
- Ethyl acetate

Procedure:

- To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room temperature.
- Stir the reaction mixture for 30-60 minutes.
- Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.
- Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding chilled water.
- Extract the product with ethyl acetate.

- The combined organic layers are dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **3,5-Diphenylisoxazole**.

Experimental Workflows and Diagrams

The general workflow for the synthesis and characterization of **3,5-Diphenylisoxazole** is depicted below. This process includes the chemical synthesis followed by purification and structural confirmation using various analytical techniques.

Caption: General workflow for the synthesis and characterization of **3,5-Diphenylisoxazole**.

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